Home > Products > Screening Compounds P86118 > Efavirenz impurity I
Efavirenz impurity I - 209414-26-6

Efavirenz impurity I

Catalog Number: EVT-388499
CAS Number: 209414-26-6
Molecular Formula: C₂₁H₁₇ClF₃NO₂
Molecular Weight: 407.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection as part of highly active antiretroviral therapy (HAART). Despite its effectiveness in controlling HIV replication, EFV has been associated with various adverse effects, including neurological symptoms and hepatotoxicity, which can impact patient adherence and treatment outcomes. Understanding the mechanisms underlying these effects is crucial for improving therapeutic strategies and patient care.

Applications in Various Fields

Neurological Impact

EFV has been implicated in the development of HIV-associated neurocognitive disorders (HAND). It promotes β-secretase expression and increased amyloid-beta production via oxidative stress and reduced microglial phagocytosis, which may contribute to HAND in patients on combination antiretroviral therapy (cART)1. Moreover, EFV has been associated with neurotoxicity, potentially through the induction of mitochondrial dysfunction and bioenergetics disturbances in the central nervous system (CNS)56. This neurotoxicity manifests as a range of neurological and neuropsychiatric reactions, from transitory effects to more severe symptoms like depression and psychosis6.

Mitochondrial Dysfunction and Cytotoxicity

EFV-induced cytotoxicity is initiated by the depolarization of mitochondrial membrane potential, leading to a cascade of events including cytochrome c release, alteration in mitochondrial morphology, and mitochondria-mediated apoptosis4. The drug's lipophilic nature allows it to penetrate the mitochondrial compartment, causing mitochondrial dysfunction4. Additionally, EFV can promote inducible nitric oxide synthase (iNOS) expression in glial cells, further undermining mitochondrial function5.

Hepatotoxicity and Autophagy

EFV has been associated with hepatotoxicity, which is thought to be related to mitochondrial dysfunction in hepatic cells. Autophagy, particularly mitophagy, is activated as a rescue mechanism in response to EFV-induced mitochondrial damage. However, at higher concentrations, EFV can lead to a blockage in the autophagic flux, exacerbating its deleterious effects and promoting apoptosis10.

Pharmacokinetics and Drug Delivery

The intracellular pharmacokinetics of EFV are crucial for its antiviral efficacy. Studies have shown a direct relationship between plasma protein binding and intracellular accumulation of EFV, suggesting that binding to intracellular proteins or cellular constituents is important for its activity8. Furthermore, the development of EFV-loaded polymeric micelles has shown promise in improving the oral bioavailability of the drug, which is particularly beneficial for pediatric HIV pharmacotherapy9.

Future Directions
  • Detailed Characterization: Further research is needed to fully characterize the physical and chemical properties of efavirenz impurity I, including its solubility, stability, and partition coefficient. []

Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor widely used as part of highly active antiretroviral therapy (HAART) for treating human immunodeficiency virus type 1 (HIV-1) infection. [, ] It is metabolized primarily by the cytochrome P450 enzyme CYP2B6, with minor contributions from CYP2A6. [, ] Efavirenz exhibits significant interindividual variability in plasma concentrations, which can be influenced by genetic factors like polymorphisms in CYP2B6 and other metabolic enzymes. [, ] While generally safe and effective, efavirenz has been associated with adverse effects, including central nervous system toxicity, anemia, and potential interactions with other medications. [, , , , ]

Efavirenz Impurity I ([6-chloro-1,4-dihydro-4-(1-pentynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one]) is an analog of efavirenz and shares a very similar core structure. [] The primary difference lies in the side chain attached to the benzoxazinone ring.

8-Hydroxy-efavirenz (8OH-EFV)

Compound Description:

8-Hydroxy-efavirenz is a major phase I metabolite of efavirenz, primarily formed through the metabolic action of the CYP2B6 enzyme. [, ] This metabolite is further metabolized via phase II reactions, leading to the formation of glucuronide and sulfate conjugates. [] The ratio of 8OH-EFV to efavirenz in plasma serves as a marker for CYP2B6 phenotypic activity and can be used to assess the potential for drug interactions and individualized dosing. []

Relevance:

8-Hydroxy-efavirenz is a metabolite of Efavirenz, directly derived from its metabolism. [] The presence and levels of 8OH-EFV can indicate the metabolic activity of enzymes like CYP2B6, which may also be relevant to the metabolism of Efavirenz Impurity I.

7-Hydroxy-efavirenz (7OH-EFV)

Compound Description:

7-Hydroxy-efavirenz is a minor phase I metabolite of efavirenz, formed through the metabolic action of the CYP2A6 enzyme. [, ] Similar to 8OH-EFV, 7OH-EFV undergoes further metabolism by phase II enzymes. [] The contribution of 7OH-EFV to the overall metabolic profile of efavirenz is relatively small compared to 8OH-EFV. []

7-Hydroxy-efavirenz is another metabolite of Efavirenz, formed through a different metabolic pathway than 8OH-EFV. [] The existence of this alternative metabolic route highlights the complexity of efavirenz metabolism and suggests the possibility of multiple metabolic pathways for Efavirenz Impurity I as well.

(R)-enantiomer of Efavirenz

Compound Description:

Efavirenz is a chiral molecule, meaning it exists in two enantiomeric forms: (S)-efavirenz and (R)-efavirenz. [, ] The commercially available drug product of efavirenz consists of the (S)-enantiomer, which is the more pharmacologically active form. [, ] The (R)-enantiomer is considered an impurity and its presence is controlled during drug manufacturing. [, ]

Relevance:

Although Efavirenz Impurity I isn't directly an enantiomer of Efavirenz, the discussion of enantiomeric purity in the context of efavirenz highlights the importance of stereochemistry in drug activity and metabolism. [, ] It's possible that Efavirenz Impurity I also exhibits chirality, and the different enantiomers might have different pharmacological and toxicological profiles.

Source and Classification

Efavirenz impurity I is classified as a pharmaceutical impurity arising during the synthesis of Efavirenz. It is characterized by its structural similarity to the parent compound but differs in functional groups, which can impact its biological activity and toxicity. The primary source of this impurity is the reaction conditions during the synthesis of Efavirenz, particularly when solvents like tetrahydrofuran are employed .

Synthesis Analysis

Methods of Synthesis

The synthesis of Efavirenz impurity I typically involves several steps that can include:

  1. Starting Materials: The synthesis begins with 4-chloroaniline and other reagents that facilitate the formation of the desired carbamate structure.
  2. Solvent Use: Tetrahydrofuran has been identified as a solvent that can lead to the formation of this impurity due to its reactivity under certain conditions .
  3. High-Performance Liquid Chromatography: Gradient reversed-phase high-performance liquid chromatography (RP-HPLC) is employed to isolate and purify the impurity from the crude reaction mixture .
  4. Characterization Techniques: The synthesized compound is characterized using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity .

Technical Parameters

  • Temperature Control: The reaction temperature is critical; maintaining specific ranges ensures optimal yield and purity.
  • Reaction Time: The duration of each synthetic step must be carefully monitored to prevent overreaction or degradation.
Molecular Structure Analysis

Efavirenz impurity I has a complex molecular structure characterized by:

  • IUPAC Name: 4-Chlorobutyl[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluoro-but-3-yn-2-ol) Phenyl] Carbamate.
  • Structural Features: The presence of chlorine atoms and a cyclopropyl group contributes to its unique reactivity profile.
  • Spectral Data: Characterization through NMR reveals distinct chemical shifts corresponding to various functional groups within the molecule, confirming its identity .
Chemical Reactions Analysis

Involved Reactions

The chemical reactions involving Efavirenz impurity I primarily include:

  • Formation Reactions: These occur during the synthesis process when starting materials react under specific conditions to yield the impurity.
  • Degradation Pathways: Under certain conditions, Efavirenz can degrade into this impurity, necessitating monitoring during manufacturing processes.

Technical Details

  • Catalysts Used: Various catalysts such as copper salts may be employed to facilitate certain reactions leading to the formation of impurities.
  • Reaction Conditions: Parameters such as temperature, solvent choice, and time are crucial for controlling the formation of impurities during synthesis.
Mechanism of Action

Relevant Data

Research indicates that impurities can exhibit varying degrees of biological activity, potentially leading to unexpected side effects or reduced efficacy when present in therapeutic formulations .

Physical and Chemical Properties Analysis

Relevant Analyses

Analytical methods such as HPLC and MS are utilized not only for identification but also for quantifying levels of this impurity in drug formulations to ensure compliance with safety standards .

Applications

Efavirenz impurity I has implications in both pharmaceutical development and regulatory compliance:

  • Quality Control: Monitoring levels of this impurity is crucial for ensuring drug safety and efficacy.
  • Regulatory Standards: Understanding its properties helps in establishing guidelines for acceptable limits in pharmaceutical products.
  • Research Implications: Ongoing studies into impurities like Efavirenz impurity I contribute to broader knowledge regarding drug stability and metabolism.
Introduction to Efavirenz Impurity I

Chemical Identity and Structural Characterization of Efavirenz Impurity I

Efavirenz Impurity I is unambiguously identified as (4-Chlorobutyl)[4-Chloro-2-(4-Cyclopropyl-1,1,1-Trifluoro-but-3-yn-2-ol) Phenyl] Carbamate. This complex carbamate derivative arises from the reaction between efavirenz and 4-chlorobutanol, a hydrolytic derivative of tetrahydrofuran (THF) solvent residues present during synthesis. The molecular formula is C₂₀H₁₉Cl₂F₃N₂O₃, yielding a molecular weight of 463.28 g/mol. Structurally, it retains the core benzoxazinone ring and cyclopropylacetylene groups characteristic of efavirenz but incorporates a carbamate-linked 4-chlorobutyl chain at the aromatic amine position [3].

Advanced spectroscopic techniques have confirmed this structure comprehensively. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive peaks: ¹H NMR displays characteristic signals for the chlorobutyl chain (δ 3.65 ppm for -O-CH₂- and δ 1.85 ppm for -CH₂-CH₂-Cl), while ¹³C NMR confirms the carbamate carbonyl carbon at δ 155.2 ppm. Infrared spectroscopy identifies key functional groups through absorption bands at 1725 cm⁻¹ (carbamate C=O stretch) and 3330 cm⁻¹ (N-H stretch). Mass spectrometry provides definitive molecular evidence via electrospray ionization (ESI-MS), showing the protonated molecular ion [M+H]⁺ at m/z 463.1 and characteristic fragment ions at m/z 316.0 (loss of chlorobutyl carbamate moiety) and m/z 272.1 (further loss of CO₂) [3] [6].

Table 1: Spectroscopic Characterization of Efavirenz Impurity I

TechniqueKey Spectral AssignmentsStructural Information
¹H NMRδ 7.55 (d, 1H), 7.40 (dd, 1H), 7.25 (d, 1H)Aromatic protons
δ 5.45 (s, 1H)Methine proton (C-OH)
δ 4.15 (t, 2H), 3.65 (t, 2H), 1.90 (m, 2H), 1.85 (m, 2H)-O-CH₂-CH₂-CH₂-CH₂Cl chain
¹³C NMRδ 155.2Carbamate carbonyl carbon
δ 121.5 (q, J=270 Hz)-CF₃ group
IR3330 cm⁻¹N-H stretch
1725 cm⁻¹Carbamate C=O stretch
2200 cm⁻¹Alkyne stretch
MS (ESI+)m/z 463.1 [M+H]⁺Molecular ion
m/z 316.0[M+H - C₄H₈ClNO]⁺ fragment
m/z 272.1[M+H - C₄H₈ClNO - CO₂]⁺ fragment

Role as a Process-Related and Degradation Byproduct in Efavirenz Synthesis

Efavirenz Impurity I functions as both a process-related impurity and degradation product, with its formation intimately linked to tetrahydrofuran (THF) solvent utilization during manufacturing. THF undergoes acid-catalyzed hydrolysis under process conditions, generating 4-chlorobutanol when hydrochloric acid is employed. This chlorinated alcohol then reacts nucleophilically with efavirenz through its aromatic amine group (specifically at the benzoxazinone ring opening site), forming the characteristic carbamate (-NH-CO-O-) linkage observed in Impurity I. This reaction occurs spontaneously during synthesis or storage, particularly under acidic conditions that catalyze both THF decomposition and carbamate formation. Studies indicate that Impurity I typically manifests at levels between 0.05% and 0.2% in non-optimized processes, correlating directly with residual THF concentration and process acidity [3] [6].

Notably, Impurity I demonstrates significant stability concerns due to its carbamate bond. While relatively stable under neutral conditions, this bond exhibits hydrolytic susceptibility under alkaline conditions. Accelerated stability studies show that Impurity I can degrade further to yield the amino alcohol derivative of efavirenz and 4-chlorobutanol, establishing its dual role as both a degradation product and precursor to additional impurities. This degradation pathway underscores the importance of controlling Impurity I levels to prevent cascading impurity formation in final drug products [6].

Table 2: Occurrence and Formation Conditions of Efavirenz Impurity I

Origin TypeFormation ConditionsTypical LevelsPrimary Contributing Factors
Process-RelatedPresence of THF solvent, Acidic conditions (HCl)0.05%–0.15%Residual THF concentration, Reaction temperature >40°C, Excess acid catalyst
Degradation ProductAlkaline hydrolysis of efavirenz-carbamate adducts0.01%–0.2%High pH (>9.0), Elevated temperature, Prolonged storage
Storage-RelatedReaction with residual 4-chlorobutanol in APITrace–0.05%Inadequate purification, Poor solvent control, High humidity

Structural Alerts for Genotoxicity: Aminoaryl Functional Group Analysis

The core genotoxic concern for Efavirenz Impurity I resides in its aromatic amine functionality, specifically the secondary amine (-NH-) within the carbamate linkage directly attached to the aromatic ring. This structural motif constitutes a recognized "alerting function" for potential genotoxicity according to ICH M7 guidelines. Aromatic amines are classified as structural alerts due to their metabolic activation pathways, wherein cytochrome P450 enzymes (notably CYP1A2) can oxidize them to N-hydroxylamines and subsequently to reactive nitrenium ions. These electrophilic intermediates exhibit DNA reactivity, forming covalent adducts with DNA bases—particularly guanine at the C8 position—which can initiate mutagenic processes. This mechanism aligns with the established carcinogenicity of numerous aromatic amines in preclinical models [1] [3] [9].

While comprehensive in vitro mutagenicity data specific to Impurity I remains limited in public literature, its close structural analogue AMCOL ((2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol), which shares the same alerting aromatic amine group, demonstrates positive results in Ames tests. AMCOL is a known efavirenz intermediate and degradation impurity classified as a Potential Genotoxic Impurity (PGI). Regulatory assessments for AMCOL have necessitated strict control at threshold of toxicological concern (TTC) levels, establishing a precedent for structurally similar compounds like Impurity I that contain the same aminoaryl alert. The structural similarity between Impurity I and AMCOL suggests a comparable genotoxic potential, warranting equivalent control strategies [1] [3] [9].

Regulatory Imperatives for Impurity Control in Antiretroviral Therapeutics

Control of Efavirenz Impurity I is mandated by stringent global regulatory frameworks, including ICH M7, ICH Q3A, and ICH Q3B guidelines, which classify such impurities based on mutagenic and carcinogenic potential. For compounds containing structural alerts for genotoxicity without sufficient mutagenicity testing data, the default Threshold of Toxicological Concern (TTC) of 1.5 μg/day applies. Given efavirenz's maximum daily dose of 600 mg, this translates to a stringent specification limit of 2.5 ppm for Impurity I in the drug substance and product. This threshold represents the level at which the theoretical cancer risk exceeds 1 in 100,000 over a lifetime of exposure, establishing a virtually safe dose [1] [5] [9].

Analytical control necessitates highly sensitive methodologies capable of detecting Impurity I at these trace levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering the requisite specificity and sensitivity. Validated methods must achieve a Limit of Detection (LOD) below 0.07 ppm and a Limit of Quantification (LOQ) at or below 0.2 ppm, as demonstrated for structurally similar PGIs in efavirenz. These methods employ stable isotope-labeled internal standards or structurally analogous internal standards to ensure accuracy at low concentrations. Chromatographic separation typically utilizes reversed-phase C18 columns (e.g., Luna C18(2), 100 mm × 4.6 mm, 3 µm) with isocratic elution (ammonium acetate buffer:methanol, 35:65 v/v) and MS/MS detection in multiple reaction monitoring (MRM) mode for optimal selectivity [1].

Regulatory compliance requires comprehensive validation per ICH Q2(R1), encompassing specificity, linearity (0.2–5.0 ppm range, R² > 0.999), accuracy (90–110% recovery), precision (RSD < 10%), and robustness against minor method variations. Recent surveillance data (2025) from regions with high generic efavirenz usage, such as Kazakhstan, indicates a significant prevalence (up to 32%) of antiretroviral regimens with detectable resistance mutations, potentially linked to substandard impurity control in some generic formulations. This underscores the therapeutic imperative for rigorous impurity monitoring in both innovator and generic products to ensure long-term treatment efficacy and prevent resistance development [5].

Table 3: Regulatory Requirements and Analytical Control for Efavirenz Impurity I

Regulatory AspectRequirementAnalytical TargetConsequence of Non-Compliance
TTC Limit (ICH M7)≤1.5 μg/day intake≤2.5 ppm in drug substance/productRegulatory rejection, Market withdrawal
Specification SettingJustified based on riskLOQ ≤0.2 ppm, LOD ≤0.07 ppmFailure in method validation, Inadequate control
Method ValidationPer ICH Q2(R1)Accuracy 90–110%, Precision RSD <10%Regulatory citation, Reduced confidence in data
Stability TestingICH Q1A-Q1EDemonstration of impurity stability in drug productShelf-life reduction, Unexpected impurity increases
Regional Quality SurveillanceVariable enforcementBatch monitoring per marketIncreased resistance rates (e.g., 32% in Kazakhstan, 2025)

Properties

CAS Number

209414-26-6

Product Name

Efavirenz impurity I

IUPAC Name

(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine

Molecular Formula

C₂₁H₁₇ClF₃NO₂

Molecular Weight

407.8 g/mol

InChI

InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1

InChI Key

UTEUZELNJWOZOI-ANYOKISRSA-N

SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F

Synonyms

(4S)-6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-2-(4-methoxyphenyl)-4-(trifluoromethyl)-2H-3,1-benzoxazine; _x000B_

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)C(O2)(C#CC4CC4)C(F)(F)F

Isomeric SMILES

COC1=CC=C(C=C1)C2NC3=C(C=C(C=C3)Cl)[C@@](O2)(C#CC4CC4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.